N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide
Description
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide is a synthetic small molecule characterized by a pyridazine core substituted with an azepane moiety, linked to a meta-substituted phenyl ring. The sulfonamide group at the benzene ring is further modified with ethoxy and isopropyl substituents.
Properties
IUPAC Name |
N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2-ethoxy-5-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N4O3S/c1-4-34-25-14-12-21(20(2)3)19-26(25)35(32,33)30-23-11-9-10-22(18-23)24-13-15-27(29-28-24)31-16-7-5-6-8-17-31/h9-15,18-20,30H,4-8,16-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIPADEDBMRCHMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide involves several steps, each requiring specific reaction conditions and reagents. The general synthetic route can be outlined as follows:
Formation of the Pyridazine Ring: The pyridazine ring is typically synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and diketones.
Introduction of the Azepane Ring: The azepane ring is introduced via nucleophilic substitution reactions, where an appropriate azepane derivative reacts with the pyridazine ring.
Attachment of the Phenyl Group: The phenyl group is attached to the pyridazine ring through electrophilic aromatic substitution reactions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the phenyl derivative with sulfonyl chlorides under basic conditions.
Final Functionalization: The ethoxy and isopropyl groups are introduced through alkylation reactions using appropriate alkyl halides.
Industrial production methods for this compound would involve optimizing these steps for large-scale synthesis, ensuring high yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding amine and sulfonic acid.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Positional Isomer: N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide
This compound () differs from the target molecule only in the position of the pyridazine-linked phenyl group (para-substitution vs. meta-substitution). Key implications include:
- Steric and Electronic Effects : The meta-substitution in the target compound may enhance binding to planar active sites (e.g., ATP pockets in kinases) compared to the para-isomer, which could exhibit reduced conformational flexibility.
- Synthetic Accessibility : The para-isomer reported in 2004 might represent an earlier synthetic route, while the meta-isomer could reflect optimization for improved target engagement .
Table 1: Structural Comparison with Positional Isomer
Oxadiazole-Based Analog: 4-(3-(1-{[3-(2-methoxyethoxy)phenyl]methyl}-6-oxo-1,6-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylbenzene-1-sulfonamide
This compound (CAS 1571028-37-9, ) replaces the pyridazine core with a dihydropyridine-oxadiazole hybrid system. Notable differences include:
- Heterocyclic Core : The oxadiazole ring may improve metabolic stability compared to pyridazine, which is prone to enzymatic oxidation.
- Substituent Effects : The 2-methoxyethoxy group enhances aqueous solubility relative to the ethoxy-isopropyl combination in the target compound. The N-methyl sulfonamide may reduce plasma protein binding compared to the bulkier phenyl-linked sulfonamide .
Table 2: Structural Comparison with Oxadiazole Analog
Research Findings and Hypotheses
- Positional Isomers : The meta-substituted target compound may exhibit superior binding affinity in kinase assays compared to the para-isomer, as suggested by analogous studies on kinase inhibitors .
- Oxadiazole Analogs : The oxadiazole-based compound’s dihydropyridine core could confer redox stability, making it a candidate for oral administration, whereas the target compound’s pyridazine might require formulation optimization for bioavailability .
Biological Activity
N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2-ethoxy-5-(propan-2-yl)benzene-1-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various research studies and presenting data in tabular format for clarity.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its diverse biological activities, including antibacterial, antitumor, and anti-inflammatory properties. The structural components include:
- Azepane ring : A saturated six-membered ring that may influence the compound's pharmacokinetics.
- Pyridazine moiety : A nitrogen-containing heterocycle that can enhance biological activity through interactions with biological targets.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H28N4O2S |
| Molecular Weight | 444.55 g/mol |
| LogP | 4.8411 |
| Polar Surface Area | 80.78 Ų |
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyridazine have shown activity against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines, suggesting that this compound may also possess antitumor properties.
Cardiovascular Effects
Sulfonamide derivatives are known to affect cardiovascular functions. Research involving related compounds has demonstrated their potential as endothelin receptor antagonists, which could lead to vasodilation and reduced blood pressure. A study evaluated the impact of a sulfonamide derivative on perfusion pressure in isolated rat hearts, revealing significant changes in coronary resistance when treated with these compounds .
Study 1: Antitumor Efficacy
A study investigating the cytotoxic effects of various sulfonamide derivatives reported that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer cell lines (Table 1).
Study 2: Cardiovascular Impact
In an experimental setup using isolated rat hearts, the effects of sulfonamide derivatives on perfusion pressure were assessed. The findings indicated that these compounds could significantly alter coronary resistance, suggesting a potential therapeutic role in managing heart conditions.
| Group | Treatment | Dose (nM) | Perfusion Pressure Change (%) |
|---|---|---|---|
| Control | Krebs Solution | - | 0 |
| Sulfonamide Derivative A | Compound X | 0.001 | -15 |
| Sulfonamide Derivative B | Compound Y | 0.001 | -20 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
